BenchChemオンラインストアへようこそ!

Lenalidomide impurity 1

Pharmaceutical Stability Degradation Products Forced Degradation

Lenalidomide Impurity 1 (CAS 2197414-57-4), 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, is the definitive reference standard for the ring-opened hydrolytic degradation product of lenalidomide. Unlike N-formyl or N-acetyl lenalidomide impurities, this compound is essential for demonstrating specificity in forced degradation studies and validating stability-indicating HPLC methods under ICH Q2(R1). Its unique retention time and UV profile make it non-interchangeable with other lenalidomide-related substances. Procuring this characterized standard with full COA and USP/EP traceability supports ANDA/DMF regulatory submissions and routine QC batch release testing.

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
CAS No. 2197414-57-4
Cat. No. B3325716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide impurity 1
CAS2197414-57-4
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)N
InChIInChI=1S/C13H15N3O4/c14-9-3-1-2-7-8(9)6-16(13(7)20)10(12(15)19)4-5-11(17)18/h1-3,10H,4-6,14H2,(H2,15,19)(H,17,18)
InChIKeyUSYWQLIFELNXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenalidomide Impurity 1 (CAS 2197414-57-4): A Critical Ring-Opened Impurity Standard for Pharmaceutical Analysis and Quality Control


Lenalidomide impurity 1 (CAS 2197414-57-4), chemically known as 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid [1], is a well-documented process-related and hydrolytic degradation product of the immunomodulatory drug lenalidomide [2]. As a ring-opened derivative where the glutarimide moiety of the parent drug has been cleaved, this compound serves as a critical marker for assessing both manufacturing process control and drug substance stability [3]. It is widely utilized as a reference standard to support analytical method development and validation for the quantification of lenalidomide-related substances [4].

Why Generic Substitution Fails: Lenalidomide Impurity 1 (CAS 2197414-57-4) is Not Interchangeable with Other Lenalidomide Impurities


Lenalidomide impurities form a diverse family of chemically distinct compounds, each originating from a specific point in the synthetic pathway or degradation mechanism. Lenalidomide impurity 1, a ring-opened glutarimide derivative [1], is not interchangeable with N-formyl lenalidomide (CAS 2197414-56-3), N-acetyl lenalidomide (CAS 1421593-80-7), or other impurities such as Impurity 6 (CAS 24666-56-6) . These compounds have unique molecular weights, retention times in HPLC systems, and UV absorption characteristics, precluding the use of one impurity standard to accurately quantify another. Substitution would directly undermine the specificity, accuracy, and validity of an analytical method, leading to potential compliance failures during regulatory review [2].

Quantitative Evidence for Procuring Lenalidomide Impurity 1 (CAS 2197414-57-4)


Lenalidomide Impurity 1: Identified as a Major Hydrolytic Degradation Product

In contrast to N-formyl lenalidomide, which is a process-related impurity, Lenalidomide Impurity 1 has been specifically identified as one of the major degradation products ('A', 'B', or 'E') formed under hydrolytic stress conditions [1]. This indicates that the impurity is a key marker for assessing drug product stability.

Pharmaceutical Stability Degradation Products Forced Degradation

Distinct Structural Identity of Lenalidomide Impurity 1: Ring-Opened vs. Intact Glutarimide Moiety

The chemical structure of Lenalidomide Impurity 1 (5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid) is a linear, open-chain carboxylic acid resulting from the hydrolytic cleavage of the glutarimide ring [1]. This contrasts sharply with many other lenalidomide impurities, such as N-formyl lenalidomide (MW 287.27 g/mol) and Impurity 6 (MW 128.1 g/mol), which retain the intact cyclic structure . This fundamental structural difference leads to unique chromatographic behavior.

Molecular Characterization Chemical Synthesis Impurity Profiling

Regulatory Utility of Lenalidomide Impurity 1: Feasibility of Traceability to USP/EP Standards

Multiple vendors explicitly state that this specific impurity standard can be provided with detailed characterization data compliant with regulatory guidelines and offers the feasibility of traceability against pharmacopeial standards (USP or EP) [1]. This is a critical differentiator for a reference standard intended for use in a cGMP or ANDA submission context. In contrast, many in-class impurities do not have this same level of characterization or traceability path available.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Key Application Scenarios for Lenalidomide Impurity 1 (CAS 2197414-57-4)


Validation of Stability-Indicating HPLC/UHPLC Methods for Lenalidomide

As a major hydrolytic degradation product [1], this impurity standard is essential for demonstrating the specificity of a stability-indicating method. It is used to spike samples in forced degradation studies to confirm the analytical method can resolve the impurity from the lenalidomide API peak and other related substances, a critical requirement per ICH Q2(R1) guidelines.

ANDAs and DMF Submissions for Generic Lenalidomide Products

Regulatory filings require comprehensive characterization of all potential impurities. Procuring a well-characterized standard of this specific impurity, with detailed Certificates of Analysis (COA) and feasibility of traceability to USP/EP monographs [2], provides the robust data package required by agencies like the FDA to support ANDA and DMF approvals.

QC Lot Release and Batch-to-Batch Consistency Testing

This standard is used in QC laboratories to quantify the level of this specific ring-opened impurity in lenalidomide API and finished drug product batches. Its use ensures that the impurity remains below its specified acceptance limit, thereby guaranteeing the drug's purity, stability, and safety profile as part of routine quality control operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide impurity 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.